![molecular formula C11H8F3NO2S2 B5886886 N-[4-(trifluoromethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5886886.png)
N-[4-(trifluoromethyl)phenyl]-2-thiophenesulfonamide
説明
“N-[4-(trifluoromethyl)phenyl]-2-thiophenesulfonamide” is a complex organic compound. It contains a trifluoromethyl group (-CF3), which is often used in pharmaceuticals and agrochemicals due to its stability and lipophilicity . It also contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) and a thiophene ring (a 5-membered ring containing four carbon atoms and a sulfur atom).
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethyl group is electron-withdrawing, which could influence the reactivity of the molecule. The presence of the aromatic rings (phenyl and thiophene) may contribute to the compound’s stability .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The trifluoromethyl group is known for its stability, so it might not readily participate in reactions. The sulfonamide group could potentially engage in reactions with acids or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body .科学的研究の応用
Electrochemical Sensing and Analysis
The modification of electrode surfaces with selective layers enhances electrochemical signal amplification. Researchers have explored a film derived from electrochemically oxidized 3-(4-trifluoromethyl)-phenyl)-thiophene deposited on a graphite electrode (ThPhCF₃/G). This modified surface demonstrates affinity for synthetic stimulants such as 2-aminoindane , buphedrone , and naphyrone . Techniques like square wave voltammetry and electrochemical impedance spectroscopy are employed to study this interaction .
Charge-Transfer and Hydrogen Bond Interactions
The presence of the –PhCF₃ group in the polymeric film plays a crucial role in recognizing synthetic stimulants. The adsorption constants (K_ads ) reveal the significance of charge-transfer and/or hydrogen bond interactions between the –PhCF₃ groups in the film and the analytes. Notably, the order of affinity is: buphedrone < naphyrone < 2-AI (2-aminoindane) .
High Sensitivity in Forensic Samples
Compared to electrodes modified with nanomaterials, PThPhCF₃/G-electrodes exhibit superior sensitivity in the concentration range of 1–11 μmol L⁻¹ at neutral pH. Detection limits for synthetic stimulants are in the range of 0.43–0.56 μg mL⁻¹. These promising results suggest potential applications in forensic analysis without prior sample pretreatment .
Medicinal Chemistry and Drug Development
Thiophene derivatives, including N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide , have fascinated scientists due to their potential as biologically active compounds. Researchers explore their role in drug development, aiming to improve advanced compounds with diverse biological effects .
Materials Science and Organic Electronics
Thiophene-based materials find applications in organic electronics, such as organic field-effect transistors (OFETs), solar cells, and light-emitting diodes (LEDs). The unique electronic properties of thiophenes make them attractive for designing functional materials .
Photovoltaics and Solar Energy Conversion
Thiophene derivatives have been investigated for their use in organic photovoltaic devices. Their ability to absorb light efficiently and transport charge carriers makes them relevant in solar energy conversion technologies .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2S2/c12-11(13,14)8-3-5-9(6-4-8)15-19(16,17)10-2-1-7-18-10/h1-7,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAKDQAHAINKMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901332912 | |
| Record name | N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901332912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49728292 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide | |
CAS RN |
706765-63-1 | |
| Record name | N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901332912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



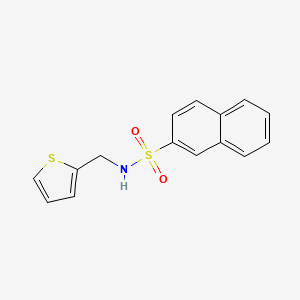
![N-ethyl-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]butanamide](/img/structure/B5886815.png)
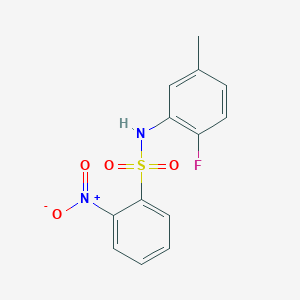
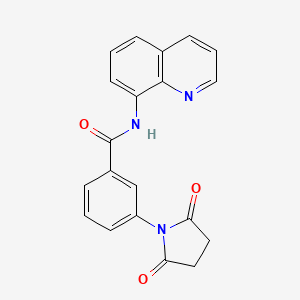
![5-methyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B5886834.png)
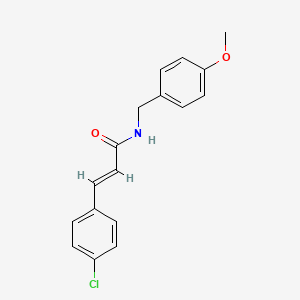
![ethyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5886847.png)
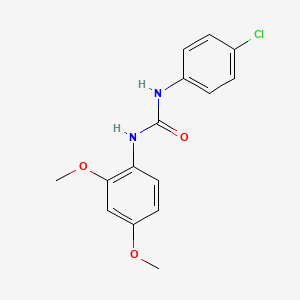
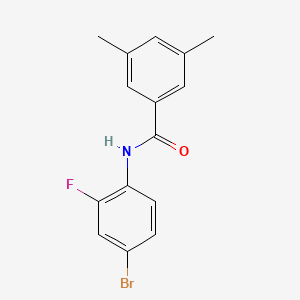

![2-(4-{[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)imino]methyl}-2-ethoxyphenoxy)acetamide](/img/structure/B5886869.png)
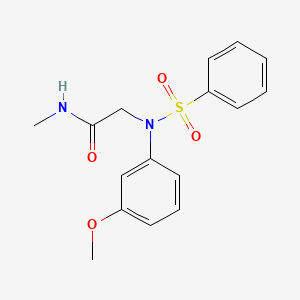
![methyl {3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B5886897.png)
